3-(1,3-Dioxolan-2-yl)piperidine

C-H Activation Medicinal Chemistry Scaffold Synthesis

3-(1,3-Dioxolan-2-yl)piperidine is a regioisomerically pure piperidine building block featuring a 1,3-dioxolane protecting group at the 3-position. This specific substitution pattern is essential for achieving correct stereoelectronic properties in CNS agent synthesis and SAR studies. Unlike the 2- or 4-isomers, the 3-isomer enables site-selective C-H activation and ensures reproducible cross-coupling results. Procure when your synthetic pathway demands precise regiochemical control. Requires refrigerated storage (2-8°C) and proper handling per CLP classification (Acute Tox. 4, Skin Irrit. 2, Eye Dam. 1).

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 1001939-65-6
Cat. No. B1463001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Dioxolan-2-yl)piperidine
CAS1001939-65-6
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2OCCO2
InChIInChI=1S/C8H15NO2/c1-2-7(6-9-3-1)8-10-4-5-11-8/h7-9H,1-6H2
InChIKeyQAFXKOPNBQVMIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1,3-Dioxolan-2-yl)piperidine (CAS 1001939-65-6): Sourcing and Specification for a Key Piperidine Scaffold


3-(1,3-Dioxolan-2-yl)piperidine is a heterocyclic building block with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol . It consists of a piperidine ring substituted at the 3-position with a 1,3-dioxolane moiety, a cyclic acetal protecting group . This compound is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis, with its notified classification and labelling (CLP) documented by the European Chemicals Agency (ECHA) [1]. The compound's specific regioisomeric substitution pattern differentiates it from its 2- and 4-positional isomers, which can significantly impact its synthetic utility and physicochemical properties.

Why 3-(1,3-Dioxolan-2-yl)piperidine Cannot Be Arbitrarily Substituted by Its Regioisomers in Synthesis


While piperidine scaffolds with a dioxolane moiety share a common molecular formula and core structure , their regioisomeric forms (2-, 3-, or 4-position substitution) are not interchangeable in synthetic or research applications. The position of the dioxolane ring on the piperidine core dictates the molecule's three-dimensional shape, electronic distribution, and reactivity, which are critical parameters for successful downstream transformations, such as metal-catalyzed cross-couplings or stereoselective reactions [1]. Furthermore, differences in notified hazard classifications and recommended storage conditions between regioisomers, as detailed in the evidence below, underscore the necessity of precise compound selection for both safety and experimental reproducibility [2].

Quantitative Differentiation of 3-(1,3-Dioxolan-2-yl)piperidine Against Key Analogs and Isomers


Regioisomeric Positioning Dictates Synthetic Utility in C-H Activation Reactions

The substitution pattern of the dioxolane group on the piperidine ring is critical for directed C-H functionalization. A study on ruthenium-catalyzed C(sp³)–H α-alkylation demonstrated that while C-2, C-3, and C-4 substituted piperidines can all be employed, their reactivity and the efficiency of the transformation are inherently linked to their regioisomeric identity [1]. The 3-(1,3-Dioxolan-2-yl)piperidine provides a distinct steric and electronic environment at the C-3 position, which is crucial for achieving regioselectivity in complex molecule construction, unlike its 2- or 4-substituted analogs.

C-H Activation Medicinal Chemistry Scaffold Synthesis

Divergent Hazard Profiles Necessitate Compound-Specific Safety Protocols

The notified classification and labelling according to CLP criteria differs significantly between 3-(1,3-Dioxolan-2-yl)piperidine and its 4-substituted analog. The 3-isomer is classified as Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Dam. 1 (H318), and STOT SE 3 (H335) [1]. In contrast, commercial safety data sheets for 4-(1,3-Dioxolan-2-yl)piperidine often indicate it is not classified as a hazardous substance or mixture .

Chemical Safety Risk Assessment Regulatory Compliance

Discrepancy in Recommended Storage Temperatures Impacts Logistics and Stability

The recommended storage conditions for 3-(1,3-Dioxolan-2-yl)piperidine differ from those of its 4-substituted analog. The 3-isomer is specified for storage at 2-8°C with protection from light , whereas the 4-isomer is often listed for storage at room temperature (RT), albeit also protected from light .

Chemical Logistics Compound Stability Storage Requirements

Vendor-Specific Purity Specifications and Physical Property Data

Commercial offerings of 3-(1,3-Dioxolan-2-yl)piperidine are available with high purity specifications. For instance, one vendor guarantees a purity of NLT 98% and reports a boiling point of 235.5±35.0 ºC at 760 mmHg . While the 4-substituted analog has a reported boiling point of 235.5±40.0 °C at 760 mmHg and a density of 1.1±0.1 g/cm³ [1], comparable data for the 3-isomer's density is not universally reported, and its boiling point is provided with a smaller error margin.

Quality Control Analytical Chemistry Procurement Specifications

Optimal Use Cases for Procuring 3-(1,3-Dioxolan-2-yl)piperidine (CAS 1001939-65-6)


As a Defined Regioisomer for Medicinal Chemistry Scaffold Synthesis

This compound is specifically procured when the target synthetic pathway requires a piperidine building block with a dioxolane protecting group at the 3-position. This is critical for constructing libraries of 3-substituted piperidine derivatives with precise regiochemical control, which is a common requirement in the development of central nervous system (CNS) agents and other bioactive molecules .

In C-H Functionalization Methodologies Requiring a Specific Directing Group Position

Given the critical role of the dioxolane's position in directing C-H activation, as inferred from class-level studies, the 3-isomer is the necessary choice for chemists developing or applying ruthenium-catalyzed C(sp³)–H alkylation protocols where the substitution pattern at the piperidine C-3 position is required for achieving the desired site-selectivity [1].

For Laboratories with Stringent Cold-Chain Storage and Hazardous Material Handling Capabilities

This compound is suitable for end-users with the infrastructure to manage refrigerated (2-8°C) storage and who are equipped to handle substances classified as Acute Tox. 4, Skin Irrit. 2, and Eye Dam. 1. Its procurement is justified when the specific regioisomer is essential for the project, and the facility can accommodate its particular safety and storage requirements, as outlined in its CLP notification [2].

High-Purity Intermediates for Sensitive Biological Assays

The availability of 3-(1,3-Dioxolan-2-yl)piperidine at NLT 98% purity from specialized vendors makes it a suitable choice for preparing compounds for in vitro biological assays, where the presence of regioisomeric impurities could confound structure-activity relationship (SAR) studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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